molecular formula C21H18O4 B2463431 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate CAS No. 328022-51-1

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate

Cat. No.: B2463431
CAS No.: 328022-51-1
M. Wt: 334.371
InChI Key: RUISDDYRWSGNRL-UHFFFAOYSA-N
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate is a synthetic compound known for its potential therapeutic applications. It is a derivative of benzo[c]chromene, a class of compounds that exhibit various biological activities. This compound is of interest in medicinal chemistry due to its unique structure and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzoic acid with 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere at room temperature to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate involves its interaction with specific molecular targets within the cell. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
  • 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2,4-dichlorophenoxy)acetate
  • 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate

Uniqueness

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate is unique due to its specific ester linkage and the presence of the 4-methylbenzoate group. This structural feature may confer distinct pharmacological properties compared to other similar compounds, making it a valuable subject for further research .

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-13-6-8-14(9-7-13)20(22)24-15-10-11-17-16-4-2-3-5-18(16)21(23)25-19(17)12-15/h6-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUISDDYRWSGNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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